molecular formula C11H16N4OS B2383900 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-79-0

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2383900
CAS RN: 891127-79-0
M. Wt: 252.34
InChI Key: IZNZQBPDFRCVKB-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . These compounds are characterized by a pyrimidine ring fused with a triazole ring .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .


Molecular Structure Analysis

The structure of these compounds has been confirmed by single crystal X-ray crystallography . The angular structure of the norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones was attributed to electronic factors according to DFT calculations .


Chemical Reactions Analysis

The thermal retro Diels–Alder (RDA) reaction of the synthesized compounds resulted in the target compounds as single products . On the other hand, reactions of thiouracil and hydrozonoyl chlorides gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .

Scientific Research Applications

  • Synthesis of Novel Derivatives : Research by Abdel‐Aziz et al. (2008) focused on the synthesis of novel derivatives incorporating the 1,2,4-triazolo[4,3-a]pyrimidine moiety. These compounds were synthesized through various reactions and showed moderate effects against bacterial and fungal species, indicating the antimicrobial potential of such derivatives (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Antibacterial Agents : Another study by Kumar et al. (2009) achieved the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, which were tested for their antibacterial activity against various bacteria. Notably, some compounds showed potency comparable or superior to commercial antibiotics, highlighting the potential of 1,2,4-triazolo[4,3-a]pyrimidin derivatives as antibacterial agents (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

  • Antifungal Activity : Chen et al. (2008) designed and synthesized new 1,2,4-triazolo[1,5-a]pyrimidine derivatives with 1,3,4-oxadiazole moieties, aiming to discover novel agrochemicals. The synthesized compounds were evaluated for their antifungal activities, with some showing significant effectiveness, suggesting the utility of triazolopyrimidine derivatives in developing antifungal agents (Chen, Zhu, Jiang, Liu, & Yang, 2008).

properties

IUPAC Name

3-butylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-4-5-6-17-11-14-13-10-12-9(16)7(2)8(3)15(10)11/h4-6H2,1-3H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZQBPDFRCVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C(=C(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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